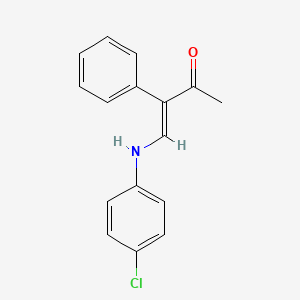

(E)-4-(4-chloroanilino)-3-phenylbut-3-en-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-4-(4-chloroanilino)-3-phenylbut-3-en-2-one” is a complex organic compound. It contains a phenyl group (a benzene ring), an aniline group (an amine group attached to a benzene ring), and a ketone group (a carbonyl group with a carbon atom). The “E” in the name indicates that it has a trans configuration, meaning the highest priority groups are on opposite sides of the double bond .

Molecular Structure Analysis

The compound likely has a planar structure due to the conjugation of the double bond with the aromatic rings. The chlorine atom on the aniline group is an electron-withdrawing group, which could impact the electron distribution in the molecule .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the double bond could potentially be reduced, or the compound could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the polar carbonyl group and the polarizable chlorine atom could impact its solubility. The compound is likely to be solid at room temperature .科学的研究の応用

Photolysis and Reactivity Studies

A study by Guizzardi et al. (2001) explored the generation and reactivity of the 4-aminophenyl cation through the photolysis of 4-chloroaniline. This research highlighted the photoheterolysis in polar media, leading to the formation of triplet phenyl cations and providing insights into the photolytic pathways and the stabilization mechanisms of these cations. The study also discussed the potential applications of these reactions in synthesizing various aromatic compounds (Guizzardi et al., 2001).

Structural Characterization and Analysis

Patil et al. (2012) conducted a study on the synthesis, characterization, and crystal structure of a similar compound, "(Z)-3-(4-Chlorophenylamino)-1-Phenylbut-2-En-1-One". This work provided a comprehensive analysis of its crystal structure, demonstrating its existence in the enamino-ketone form rather than the enol-imine form. The research further detailed its thermal behavior through TGA/DSC analyses, offering valuable data for understanding the stability and structural properties of such compounds (Patil et al., 2012).

Light-Emitting Electrochemical Cell (LEEC) Device Fabrication

A study by Pal et al. (2016) on the synthesis, properties, and fabrication of Light-Emitting Electrochemical Cell (LEEC) devices using cationic Ir(III) complexes provides insights into the optoelectronic properties and potential applications of related compounds in device fabrication. This research demonstrated how the introduction of electron-withdrawing groups could influence the emission maxima and photophysical properties, suggesting the utility of similar strategies in developing new materials for optoelectronic applications (Pal et al., 2016).

Enantioselective Hydrogenation Studies

Research by Meng et al. (2008) on the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate provides a basis for understanding the chemical transformations and potential synthetic applications of related compounds. This study offers insights into the reaction mechanisms and conditions that lead to high enantiomeric excess, illustrating the importance of such processes in producing enantiomerically pure compounds (Meng et al., 2008).

特性

IUPAC Name |

(E)-4-(4-chloroanilino)-3-phenylbut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c1-12(19)16(13-5-3-2-4-6-13)11-18-15-9-7-14(17)8-10-15/h2-11,18H,1H3/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHPPLWAGBAPQI-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CNC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C/NC1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2959363.png)

![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959368.png)

![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)

![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)

![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2959381.png)